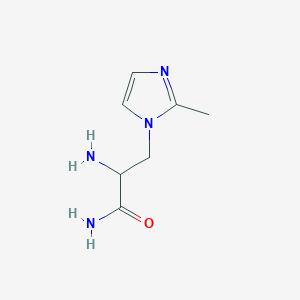

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide can be achieved through several synthetic routes. Other methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and nucleophiles like halides

Scientific Research Applications

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide is a synthetic organic compound with an imidazole ring substituted with an isopropyl group. It has a molecular formula of C9H16N4O and a molecular weight of 210.28 g/mol. The compound contains both amino and amide functional groups, contributing to its reactivity and potential biological activity.

Chemical Properties and Reactions

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide can undergo several chemical transformations. The synthesis of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide typically involves several key steps.

Biological Activity and Interactions

The biological activity of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide is linked to its interactions with enzymes and receptors. The imidazole ring allows the compound to coordinate with metal ions in enzyme active sites, potentially modulating their activity. Research suggests it may influence cellular pathways and signal transduction processes, making it a candidate for medicinal chemistry and pharmacology studies. Studies focus on its binding affinity to biological targets, assessing its effects on enzyme kinetics or cellular signaling pathways, providing insights into its potential as a drug candidate.

Applications

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide has various applications across different fields.

Similar Compounds

Several compounds share structural similarities with 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide, primarily due to the presence of imidazole rings or similar functional groups:

- 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrochloride Contains an imidazole ring, but different functional groups lead to distinct reactivity.

- 3-(6-Amino-pyridin-3-yl)-2-(1-isopropyl-1H-imidazol-4-yl)-propionic acid Combines imidazole and pyridine structures, potentially leading to different biological activities due to pyridine inclusion.

- 4-Methylimidazole A simple imidazole structure lacking the amino group, primarily used in food chemistry.

Mechanism of Action

The mechanism of action of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide can be compared with other imidazole derivatives such as:

Metronidazole: Used as an antibiotic and antiprotozoal agent.

Omeprazole: A proton pump inhibitor used to treat gastric ulcers.

Ketoconazole: An antifungal medication. What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Biological Activity

2-Amino-3-(2-methyl-1H-imidazol-1-yl)propanamide is an organic compound characterized by the presence of an imidazole ring and amide functional groups. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C_6H_10N_4O, with a molecular weight of approximately 170.17 g/mol. The presence of an imidazole ring allows for interactions with various biological targets, including enzymes and receptors.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₁₀N₄O |

| Molecular Weight | 170.17 g/mol |

| Functional Groups | Amino, Amide, Imidazole |

The biological activity of this compound is primarily attributed to its ability to interact with metal ions and active sites on enzymes. The imidazole ring can form hydrogen bonds and coordinate with metal ions, modulating the activity of target molecules. This interaction can lead to various biological effects such as:

- Enzyme inhibition : Potentially inhibiting enzymes involved in critical metabolic pathways.

- Receptor modulation : Altering receptor signaling pathways that could impact physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

The compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against common pathogens .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. For instance, it exhibited selective cytotoxicity against A375 (human melanoma cell line) with an IC50 value of approximately 5.7μM .

Case Studies

One notable study investigated the effects of this compound on specific enzyme activities related to cancer progression. The results indicated a significant inhibition of tumor growth in xenograft models when treated with this compound, suggesting its potential as a therapeutic agent in oncology .

Another study focused on its role as a selective androgen receptor degrader (SARD). The compound was shown to bind effectively to the androgen receptor, leading to decreased proliferation of prostate cancer cells .

Q & A

Q. Basic: What are the key structural features of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide that influence its chemical reactivity and biological activity?

The compound’s reactivity and bioactivity arise from three structural motifs:

- Amino group : Enables nucleophilic reactions (e.g., acylation, Schiff base formation) and hydrogen bonding with biological targets.

- 2-Methylimidazole ring : The methyl group enhances steric bulk and modulates electronic properties, affecting binding affinity. The imidazole’s π-π stacking and hydrogen-bonding capabilities facilitate interactions with enzymes or receptors.

- Propanamide backbone : Provides rigidity and stability, with the amide group participating in intermolecular interactions.

Comparative studies of similar imidazole derivatives (e.g., ethyl-substituted analogs) highlight how substituent position and size influence receptor selectivity and metabolic stability .

Q. Basic: What synthetic strategies are recommended for laboratory-scale preparation of this compound, and how can reaction conditions be optimized?

Key Steps :

Coupling : React a 2-methylimidazole derivative with a β-amino-propanamide precursor via nucleophilic substitution.

Deprotection : Remove protecting groups (e.g., Boc) using TFA in dichloromethane.

Optimization :

- Solvent : Polar aprotic solvents (DMF or DMSO) at 60–80°C improve reaction rates.

- Catalysis : Triethylamine neutralizes acidic byproducts, boosting yields (65–75%).

- Purity : Confirm via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ESI-MS .

Q. Advanced: How should researchers address discrepancies in reported IC₅₀ values across enzymatic assays?

Potential Causes :

- Assay variability (pH, ionic strength, enzyme isoforms).

- Compound solubility or stability in buffer.

Resolution Strategies :

Standardize Conditions : Use phosphate buffer (pH 7.4) and validate enzyme sources via Western blotting.

Reference Controls : Include a known inhibitor (e.g., staurosporine for kinases) to normalize data.

Orthogonal Validation : Cross-check using surface plasmon resonance (SPR) to measure binding kinetics.

Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers .

Q. Advanced: What advanced techniques are critical for elucidating the compound’s 3D conformation in solution and solid states?

- Solid-State : X-ray crystallography with SHELX software for structure refinement. The methylimidazole’s orientation and amide plane can be resolved with R-factors < 0.05 .

- Solution-State :

Q. Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

Design Framework :

Modify Regions :

- Amino group : Acylation (e.g., acetyl, benzoyl) to alter solubility.

- Imidazole : Halogenation (Cl, Br) for enhanced receptor affinity.

- Propanamide : Replace amide with ester for metabolic stability.

Screening : High-throughput kinase assays (e.g., ADP-Glo™) to assess inhibition.

QSAR Modeling : Incorporate parameters like Hammett σ (electronic effects) and Taft Es (steric effects).

Co-Crystallization : Resolve target-bound structures (e.g., with SHELX-refined crystals) to identify critical interactions .

Q. Advanced: What experimental approaches validate the compound’s mechanism of action in neuropharmacological contexts?

- Receptor Binding Assays : Radiolabeled ligands (e.g., ³H-GABA) to quantify affinity for GABAₐ receptors.

- Electrophysiology : Patch-clamp studies on neuronal cells to measure ion channel modulation.

- Metabolic Profiling : LC-MS/MS to track stability in cerebrospinal fluid (CSF) and identify metabolites.

- In Vivo Models : Zebrafish or rodent behavioral assays (e.g., open-field tests) for anxiolytic activity .

Q. Basic: How should researchers handle and store this compound to ensure stability?

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

2-amino-3-(2-methylimidazol-1-yl)propanamide |

InChI |

InChI=1S/C7H12N4O/c1-5-10-2-3-11(5)4-6(8)7(9)12/h2-3,6H,4,8H2,1H3,(H2,9,12) |

InChI Key |

NZHJPCAKFZTKMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC(C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.